molecular formula C25H20 B11942920 4-(Diphenylmethyl)-1,1'-biphenyl CAS No. 745-36-8

4-(Diphenylmethyl)-1,1'-biphenyl

Cat. No.: B11942920
CAS No.: 745-36-8
M. Wt: 320.4 g/mol
InChI Key: DIYOHRDCOFVYFW-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-1,1'-biphenyl is a biphenyl derivative featuring a diphenylmethyl group (-CH(C₆H₅)₂) at the 4-position of the biphenyl core. This structural motif confers unique steric and electronic properties, making it relevant in organic synthesis and materials science. The compound has been utilized in reductions such as the Gribble reduction, where its stability under specific reaction conditions is advantageous .

Properties

CAS No.

745-36-8

Molecular Formula

C25H20

Molecular Weight

320.4 g/mol

IUPAC Name

1-benzhydryl-4-phenylbenzene

InChI

InChI=1S/C25H20/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H

InChI Key

DIYOHRDCOFVYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-1,1’-biphenyl typically involves the Friedel-Crafts alkylation reaction. In this process, benzyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of 4-(Diphenylmethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diphenylmethyl)-1,1’-biphenyl has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Diphenylmethyl)-1,1'-biphenyl with biphenyl derivatives modified with different substituents, focusing on structural, electronic, and functional differences.

Fluorinated Derivatives: FDPAVBi vs. DPAVBi

  • FDPAVBi (4,4’-bis-[2-[4-[N,N-bis-(4-fluoro-phenyl-amino)]phenyl-1-yl]-vinyl-1-yl]-1,1′-biphenyl) Key Modifications: Fluorine atoms introduced at the para positions of phenylamine groups. Effects:
  • Electronic : Lowered HOMO (-5.2 eV vs. -5.0 eV for DPAVBi) and LUMO (-2.8 eV vs. -2.5 eV) levels, improving charge balance in OLEDs .
  • Optical : Blue-shifted fluorescence (460 nm in solution vs. 467 nm for DPAVBi; 469 nm in film vs. 504 nm for DPAVBi) .
  • Thermal : Higher melting point (~300°C vs. ~220°C for DPAVBi) .
  • Efficiency : Fluorescence quantum efficiency 5.7× higher than Alq3 and 1.5× higher than DPAVBi .

Carbazole-Based Derivatives: BCzVBi

  • BCzVBi (4,4’-bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl)
    • Key Modifications : Carbazole-vinylene groups enhance hole-transport capabilities.
    • Applications : Used as a blue emitter in OLEDs, achieving high current efficiency (11.00 cd/A) and brightness (13,330 cd/m²) .

Simple Alkyl/Aryl-Substituted Biphenyls

  • 4-Methyl-1,1'-biphenyl
    • Structure : Methyl group at the 4-position.
    • Properties : Lower molecular weight (168.23 g/mol vs. 352.43 g/mol for 4,4'-dihydroxytetraphenylmethane), simpler synthesis, and reduced steric hindrance .
  • 4-Phenyltoluene (4-Methylbiphenyl)
    • Applications : Intermediate in organic synthesis; lacks the electronic modulation seen in diphenylmethyl derivatives .

Ketone/Acetyl-Substituted Derivatives

  • 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone Structure: Acetyl group at the 2-position and methyl at the 4'-position.
  • (4'-Ethyl[1,1'-biphenyl]-4-yl)phenylmethanone Structure: Ethyl and phenylmethanone groups introduce steric and electronic asymmetry. Impact: May enhance thermal stability but reduce planar stacking in solid-state applications .

Ester-Functionalized Derivatives

  • Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
    • Modifications : Ester groups at 4,4'-positions.
    • Properties : Increased polarity improves solubility in polar solvents, contrasting with the hydrophobic diphenylmethyl group .

Structural and Functional Insights

  • Steric Effects : The diphenylmethyl group in this compound creates significant steric bulk, reducing crystallization (e.g., FDPAVBi forms amorphous films ).
  • Electronic Tuning : Fluorine and carbazole substituents enhance charge transport in optoelectronic applications, while ester/ketone groups prioritize solubility .
  • Thermal Stability : Fluorinated and carbazole derivatives exhibit superior thermal properties (e.g., FDPAVBi’s 300°C melting point), critical for device longevity .

Biological Activity

4-(Diphenylmethyl)-1,1'-biphenyl, also known as 1,1'-biphenyl, 4,4'-bis(diphenylmethyl)-, is an organic compound characterized by its biphenyl structure with two diphenylmethyl groups attached to the para positions of the biphenyl moiety. This compound exhibits unique physical and chemical properties due to its complex molecular architecture, including stability and low reactivity attributed to its multiple aromatic rings. Recent research has highlighted its potential therapeutic properties, particularly in anti-inflammatory and anticancer activities.

Research indicates that this compound interacts with specific molecular targets that may influence various biological pathways. Its role as a ligand in biochemical assays has been explored, suggesting it could modulate receptor activity or enzyme function. However, the precise mechanisms of action remain to be fully elucidated, necessitating further studies to confirm these interactions and their biological implications.

Anti-Inflammatory Activity

Studies have shown that this compound exhibits anti-inflammatory properties. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer effects of this compound have yielded promising results. In various cancer cell lines, the compound has demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Table 1 summarizes the cytotoxicity data across different cancer models:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)34.31
U-87 MG (Glioma)38.29
A549 (Lung)>100

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Case Study 1: In Vitro Cytotoxicity

In a study evaluating the cytotoxic effects of various compounds on MDA-MB-231 and U-87 MG cells, this compound exhibited significant cytotoxicity. The study highlighted its potential as a lead compound in cancer therapy due to its ability to induce cell death through apoptosis mechanisms .

Case Study 2: Anti-Inflammatory Effects

Another case study focused on the anti-inflammatory activity of this compound in a mouse model of arthritis. The compound was administered intraperitoneally and resulted in reduced swelling and inflammation markers compared to control groups. This suggests a possible therapeutic role in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1,1'-Biphenyl, 4,4'-diylbis(methylene)Lacks diphenylmethyl groupsSimpler structure with fewer steric effects
1,1'-Biphenyl, 4,4'-diylbis(diphenylphosphine)Contains diphenylphosphine groupsExhibits different electronic properties due to phosphorus
4-Methyl-1,1'-biphenylContains a methyl group instead of diphenylmethylLess sterically hindered than the target compound

The unique substitution pattern and steric hindrance of this compound enhance its electronic properties and potential biological activity compared to these similar compounds.

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